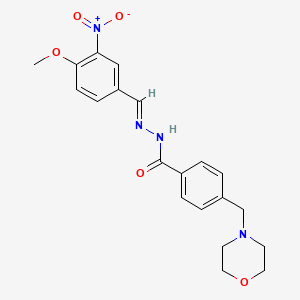![molecular formula C17H12ClNO4 B5537028 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of benzofuran derivatives typically involves ring closure reactions and specific substitutions to introduce various functional groups. For instance, Halim & Ibrahim (2022) discussed the synthesis of a related benzofuran derivative through ring opening followed by ring closure reactions, employing spectral analysis and quantum studies to confirm the chemical structure and stability of the synthesized compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often established using various spectroscopic techniques, including NMR and IR spectroscopy. The work by Gao et al. (2011) on the synthesis of benzofuran-quinoline derivatives provides insights into the molecular structure characterization of such compounds, highlighting the use of spectral data and elemental analyses to determine structure (Gao et al., 2011).
Chemical Reactions and Properties
Benzofuran derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to their reactive sites. Choi et al. (2009) illustrated the preparation of a benzofuran compound through oxidation, revealing insights into its reactivity and the influence of substituents on its chemical behavior (Choi et al., 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting points, solubility, and crystalline structure, can be significantly affected by the nature of the substituents. The work by Choi et al. (2008) on methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate discusses the crystal structure and physical interactions within the compound, providing a detailed analysis of its physical properties (Choi et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Research demonstrates the anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate, highlighting their potential in pharmaceutical applications. These compounds have shown higher anti-inflammatory activity than the standard anti-inflammatory drug, Indomethacin (Osarumwense Peter Osarodion, 2020).
Synthesis of Novel Compounds
The facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. These compounds are synthesized via one-pot reactions, demonstrating the compound's versatility in chemical synthesis (W. Gao, J. Liu, Yun Jiang, Yang Li, 2011).
Quantum Studies and Thermodynamic Properties
A study on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of a novel compound closely related to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate was conducted. This research provides insights into the compound's stability and potential applications in material science (S. A. Halim, M. Ibrahim, 2022).
Anticonvulsant Agent Evaluation
The design, synthesis, and evaluation of benzofuran-acetamide scaffold show potential anticonvulsant properties. This research explores the therapeutic applications of benzofuran derivatives, including compounds similar to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate, indicating their relevance in medicinal chemistry (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, Hefazat H. Siddiqui, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)11-6-7-12(18)13(8-11)19-16(20)15-9-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVOHEGQYHZSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)